

Application Note: Quantitative Analysis of Glycocyamine-15N,13C2 using LC-MS/MS

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Compound of Interest

Compound Name: Glycocyamine-15N,13C2

Cat. No.: B12399490

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Introduction

Glycocyamine, also known as guanidinoacetic acid (GAA), is a naturally occurring amino acid derivative that serves as the direct precursor to creatine, a vital molecule for cellular energy metabolism.[1] The biosynthesis of glycocyamine primarily occurs in the kidneys, where the enzyme L-arginine:glycine amidinotransferase (AGAT) catalyzes the transfer of a guanidino group from L-arginine to glycine. Subsequently, glycocyamine is transported to the liver and methylated by guanidinoacetate N-methyltransferase (GAMT) to form creatine. Accurate quantification of glycocyamine is crucial for studying creatine metabolism, diagnosing inherited disorders of creatine synthesis such as AGAT and GAMT deficiencies, and for monitoring the therapeutic efficacy of related interventions.

This application note provides a detailed protocol for the sensitive and specific quantification of glycocyamine in biological matrices, such as plasma, using a stable isotope dilution liquid chromatography-tandem mass spectrometry (LC-MS/MS) method. The use of a stable isotope-labeled internal standard, **Glycocyamine-15N,13C2**, ensures high accuracy and precision by correcting for matrix effects and variations during sample preparation and analysis.

Analytical Method Overview

This method employs a simple protein precipitation step for sample preparation, followed by chromatographic separation using Hydrophilic Interaction Liquid Chromatography (HILIC), and

detection by a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode.

Experimental Workflow



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Figure 1: LC-MS/MS workflow for Glycocyamine quantification.

Experimental Protocols

Materials and Reagents

- Glycocyamine standard (Sigma-Aldrich or equivalent)
- **Glycocyamine-15N,13C2** (custom synthesis or specialized supplier)
- Acetonitrile (LC-MS grade)
- Formic acid (LC-MS grade)
- Ammonium formate (LC-MS grade)
- Ultrapure water
- Biological matrix (e.g., human plasma)

Sample Preparation

- To 100 µL of plasma sample, add 10 µL of **Glycocyamine-15N,13C2** internal standard working solution.
- Vortex briefly to mix.

- Add 400 μ L of ice-cold acetonitrile to precipitate proteins.
- Vortex for 1 minute.
- Centrifuge at 13,000 rpm for 10 minutes at 4°C.
- Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.
- Reconstitute the dried extract in 100 μ L of the initial mobile phase.
- Vortex and transfer to an autosampler vial for LC-MS/MS analysis.

Liquid Chromatography

- Column: HILIC column (e.g., Waters ACQUITY UPLC BEH Amide, 2.1 x 100 mm, 1.7 μ m)
- Mobile Phase A: 10 mM Ammonium formate in water with 0.1% formic acid
- Mobile Phase B: Acetonitrile with 0.1% formic acid
- Flow Rate: 0.4 mL/min
- Injection Volume: 5 μ L
- Column Temperature: 40°C
- Gradient:

Time (min)	%B
0.0	95
5.0	50
5.1	95

| 8.0 | 95 |

Mass Spectrometry

- Instrument: Triple quadrupole mass spectrometer
- Ionization Mode: Electrospray Ionization (ESI), Positive
- Scan Type: Multiple Reaction Monitoring (MRM)
- Ion Source Parameters:
 - Capillary Voltage: 3.5 kV
 - Source Temperature: 150°C
 - Desolvation Temperature: 400°C
 - Gas Flow Rates: Optimized for the specific instrument.

MRM Transitions

Analyte	Precursor Ion (m/z)	Product Ion (m/z)	Dwell Time (ms)	Collision Energy (eV)
Glycocyamine	118.1	76.1	100	15
Glycocyamine-15N,13C2	121.1	78.1	100	15

Note: The MRM transition for **Glycocyamine-15N,13C2** is predicted based on the stable isotope labeling. The exact m/z values should be confirmed by direct infusion of the standard.

Quantitative Data Summary

The following tables summarize the expected performance of the LC-MS/MS method for glycocyamine quantification, based on typical validation results for similar analytes.

Table 1: Calibration Curve and Sensitivity

Parameter	Value
Linearity Range	0.1 - 50 μ M
Correlation Coefficient (r^2)	> 0.995
Limit of Detection (LOD)	0.02 μ M
Lower Limit of Quantification (LLOQ)	0.1 μ M

Table 2: Precision and Accuracy

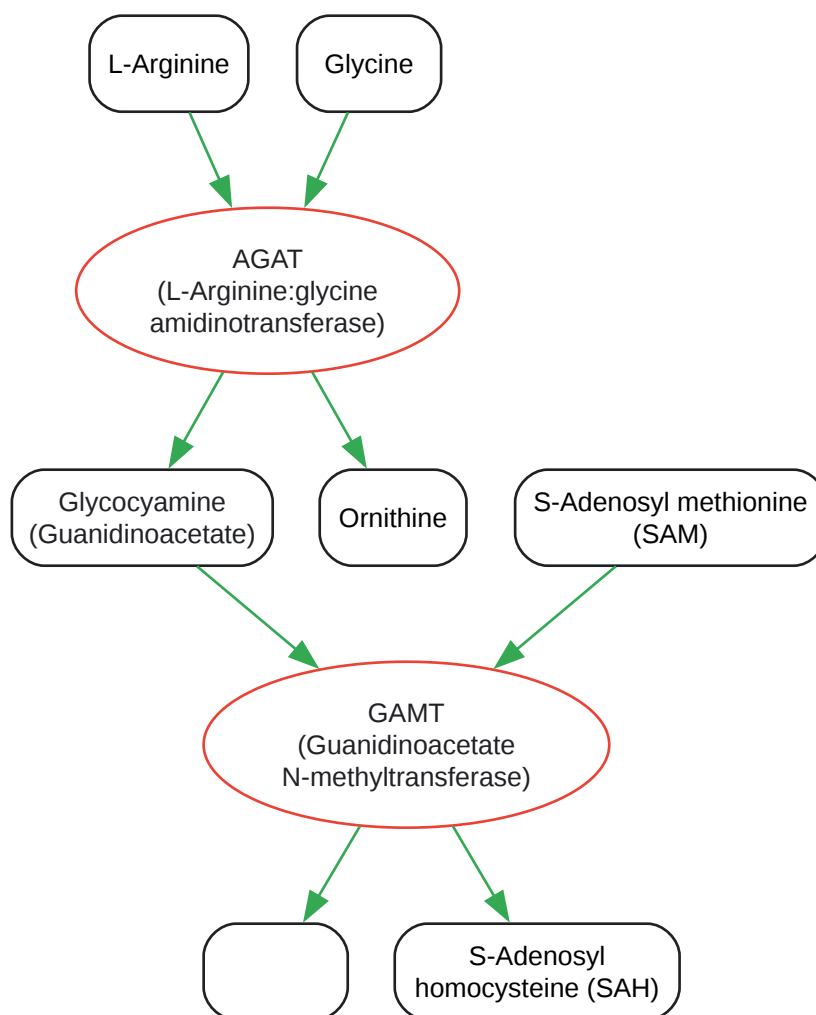
Quality Control Level	Intra-day Precision (%CV)	Inter-day Precision (%CV)	Accuracy (% Recovery)
Low QC (0.3 μ M)	< 10%	< 15%	85 - 115%
Medium QC (5 μ M)	< 10%	< 15%	85 - 115%
High QC (40 μ M)	< 10%	< 15%	85 - 115%

Table 3: Recovery

Parameter	Value
Extraction Recovery	> 85%
Matrix Effect	Minimal, compensated by internal standard

Glycocyamine Biosynthesis Pathway

Glycocyamine is synthesized from glycine and arginine and is subsequently methylated to form creatine.



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Figure 2: Biosynthesis pathway of Glycocyamine to Creatine.

Conclusion

The described LC-MS/MS method provides a robust, sensitive, and specific platform for the quantification of glycocyamine in biological samples. The use of a stable isotope-labeled internal standard, **Glycocyamine-15N,13C2**, ensures the highest level of accuracy and precision, making this method suitable for both research and clinical applications in the study of creatine metabolism and related disorders.

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References

- 1. Glycocyamine - Wikipedia [en.wikipedia.org]
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